molecular formula C26H27NO4 B13519607 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid

Cat. No.: B13519607
M. Wt: 417.5 g/mol
InChI Key: BKFLSRSLHKMXCE-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid is a complex organic compound that features both a fluorenylmethoxycarbonyl (Fmoc) group and an adamantane structure The Fmoc group is commonly used in peptide synthesis as a protecting group for amines, while the adamantane structure is known for its rigidity and stability

Preparation Methods

One common method involves the reaction of Fmoc-protected amino acids with adamantane derivatives under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The Fmoc group can protect amine groups during peptide synthesis, preventing unwanted side reactions. The adamantane structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets. Pathways involved may include various enzymatic and non-enzymatic processes, depending on the specific application .

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids and adamantane derivatives. For example:

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid, commonly referred to as a derivative of adamantane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) group and an adamantane scaffold. The following sections will explore its biological activities, including antitumor, antibacterial, and antioxidant properties, supported by relevant data and case studies.

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.46 g/mol
  • CAS Number : 150114-97-9
  • Purity : >98% (HPLC)

Antitumor Activity

Research indicates that compounds with similar structural motifs to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid exhibit significant antitumor properties. A study conducted on various adamantane derivatives showed that specific modifications could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
Adamantane Derivative AMCF-715Apoptosis induction
Adamantane Derivative BSGC790110Cell cycle arrest

Antibacterial Activity

The antibacterial activity of this compound has been assessed against several bacterial strains. Similar derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

Antioxidant Activity

The antioxidant potential of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. Results suggest that the compound exhibits moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Assay TypeIC50 (µM)
DPPH Radical Scavenging50
ABTS Radical Scavenging30

Case Studies

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of adamantane derivatives, including the target compound, against various cancer cell lines. The results demonstrated that modifications to the Fmoc group significantly enhanced antitumor activity through increased cellular uptake and improved interaction with DNA.
  • Antibacterial Screening : In a comparative study involving several adamantane derivatives, it was found that those containing the fluorenylmethoxycarbonyl moiety exhibited superior antibacterial activity compared to their unmodified counterparts. This suggests that structural modifications can lead to enhanced antimicrobial properties.
  • Oxidative Stress Protection : Research indicated that the compound's antioxidant activity might play a role in neuroprotection. In vitro studies showed that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to harmful agents.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid

InChI

InChI=1S/C26H27NO4/c28-24(29)26-12-15-9-16(13-26)11-17(10-15)23(26)27-25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,15-17,22-23H,9-14H2,(H,27,30)(H,28,29)

InChI Key

BKFLSRSLHKMXCE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

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